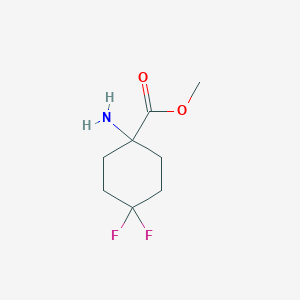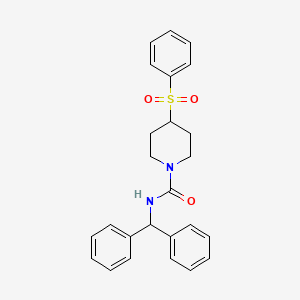![molecular formula C15H13BrO2 B2480672 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde CAS No. 426224-20-6](/img/structure/B2480672.png)
5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
"5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde" is a compound of interest in the field of organic chemistry, particularly for its potential in synthesizing various organic molecules and materials with specific properties. The synthesis and characterization of related compounds have been documented, providing insights into their molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of related bromoalkoxy benzaldehydes involves multiple steps, including bromination, alkoxylation, and condensation reactions. A method reported by Dubost et al. (2011) involves a palladium-catalyzed ortho-bromination of benzaldehydes, highlighting the selective introduction of bromine into the molecular structure (Dubost, Fossey, Cailly, Rault, & Fabis, 2011).
Molecular Structure Analysis
The molecular structure and properties of similar bromoalkoxy benzaldehydes have been characterized using various spectroscopic techniques, including FT-IR, GC-MS, NMR, and X-ray crystallography. These analyses offer insights into the molecular conformation, electronic distribution, and intermolecular interactions of these compounds (Balachander & Manimekalai, 2017).
Chemical Reactions and Properties
These bromoalkoxy benzaldehydes participate in various chemical reactions, including nucleophilic substitution, which allows for further functionalization of the molecule. Their chemical properties are influenced by the presence of the bromo and alkoxy groups, which can direct further chemical transformations (Sadekov, Maksimenko, Zakharov, & Rivkin, 1994).
Scientific Research Applications
Antioxidant and Cytotoxic Activities
5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde and related compounds have been studied for their antioxidant and cytotoxic activities. For instance, halo-benzaldehyde derivatives isolated from the green alga Avrainvillea amadelpha demonstrated mild and weak cytotoxic activity against cancer cell lines, with notable antioxidant properties as well (Hawas et al., 2021).
Synthesis and Spectral Analysis
The compound has been the focus of synthesis and spectral analysis studies. One such study involved the synthesis and characterization of 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes, highlighting the compound's potential in various chemical applications (Balachander & Manimekalai, 2017).
Synthesis of S,N-Disubstituted Derivatives
Research has also been conducted on the synthesis of S,N-disubstituted derivatives of related compounds, indicating the versatility of 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde in chemical reactions (Pospieszny & Wyrzykiewicz, 2008).
Synthesis of Benzamide Derivatives
This compound has been used in the synthesis of benzamide derivatives, showcasing its utility in the development of potential pharmacological agents (Bi, 2015).
Ortho-bromination of Benzaldoximes
The selective ortho-bromination of benzaldoximes using this compound demonstrates its application in specialized chemical syntheses (Dubost et al., 2011).
Liquid-phase Oxidation Studies
Its use in liquid-phase oxidation studies, particularly in catalysis involving methylbenzenes, further highlights its application in industrial chemical processes (Okada & Kamiya, 1981).
Isolation and Pharmacological Activities
The isolation and study of its pharmacological activities, particularly from marine sources like the red alga Rhodomela confervoides, emphasize its relevance in the discovery of new bioactive compounds (Lijun et al., 2005).
Cellular Antioxidant Effect
Studies on its cellular antioxidant effects, such as the inhibition of inflammatory mediators in cell models, underscore its potential therapeutic applications (Kim et al., 2016).
properties
IUPAC Name |
5-bromo-2-[(4-methylphenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-11-2-4-12(5-3-11)10-18-15-7-6-14(16)8-13(15)9-17/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRFEPQHOCGTPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide](/img/no-structure.png)
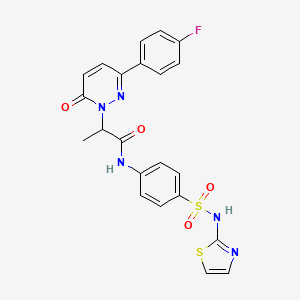

![tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate](/img/structure/B2480595.png)
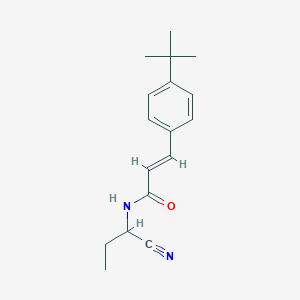
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2480597.png)
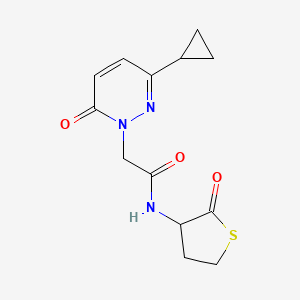
![2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2480603.png)
![4-(6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2480604.png)
